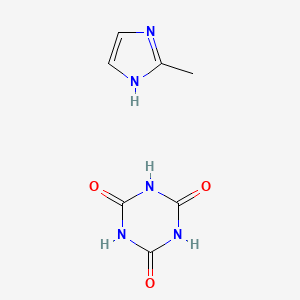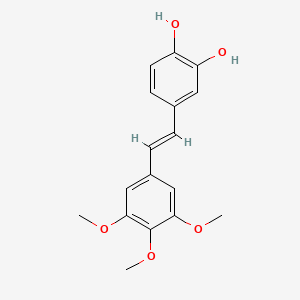
Lauryl phosphate, diethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lauryl phosphate, diethanolamine salt is a compound formed by the reaction of lauryl phosphate with diethanolamine. Lauryl phosphate is a surfactant commonly used in various industrial and cosmetic applications, while diethanolamine is an organic compound that acts as a weak base and is used in the production of surfactants and emulsifiers. The combination of these two compounds results in a salt that has unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lauryl phosphate, diethanolamine salt typically involves the reaction of lauryl phosphate with diethanolamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to ensure the formation of the salt. The reaction can be represented as follows:
Lauryl Phosphate+Diethanolamine→Lauryl Phosphate, Diethanolamine Salt
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The resulting salt is then purified and dried to obtain the final product.
化学反応の分析
Types of Reactions
Lauryl phosphate, diethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and can include different temperatures, pressures, and solvents.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds.
科学的研究の応用
Lauryl phosphate, diethanolamine salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: It is used in biological research for its ability to disrupt cell membranes and solubilize proteins.
Medicine: The compound is used in pharmaceutical formulations for its surfactant properties.
Industry: It is used in the production of detergents, shampoos, and other personal care products.
作用機序
The mechanism of action of lauryl phosphate, diethanolamine salt involves its ability to reduce surface tension and disrupt cell membranes. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it an effective surfactant. The molecular targets and pathways involved in its action include the disruption of lipid bilayers and the solubilization of membrane proteins.
類似化合物との比較
Lauryl phosphate, diethanolamine salt can be compared with other similar compounds, such as:
Sodium lauryl sulfate: Another common surfactant used in personal care products.
Cocamide diethanolamine: A surfactant and foam booster used in shampoos and soaps.
Triethanolamine lauryl sulfate: A surfactant used in various cosmetic formulations.
The uniqueness of this compound lies in its specific combination of lauryl phosphate and diethanolamine, which gives it distinct properties and applications compared to other surfactants.
特性
CAS番号 |
72928-20-2 |
|---|---|
分子式 |
C16H41N2O6P |
分子量 |
388.48 g/mol |
IUPAC名 |
2-aminoethanol;dodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.2C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;2*3-1-2-4/h2-12H2,1H3,(H2,13,14,15);2*4H,1-3H2 |
InChIキー |
IBDYGODGRXIPCI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C(CO)N.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]ethyl-trimethylazanium](/img/structure/B12716777.png)
![[3-chloro-4-[[4-[2-(dimethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]-trimethylazanium;hydrogen sulfate](/img/structure/B12716778.png)





